molecular formula C8H8ClF2N B13116961 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine

5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine

Cat. No.: B13116961
M. Wt: 191.60 g/mol
InChI Key: PWNFLCZGGJJBFX-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of chlorine and difluoromethyl groups attached to a pyridine ring, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine typically involves multiple steps starting from readily available precursors. One common method involves the chlorination of 2-aminopyridine, followed by diazotization and a Sandmeyer reaction to introduce the difluoromethyl group. The reaction conditions often require the use of solvents such as sulfolane and dimethyl sulfoxide, and fluorinating agents like cesium fluoride and potassium fluoride .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The steps are designed to be simple and practical, with minimal equipment requirements. The reaction temperature is carefully controlled, and the process involves heat preservation at specific temperatures to achieve the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can produce various pyridine derivatives with different functional groups .

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-Chloro-2-(difluoromethyl)-3,4-dimethylpyridine apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C8H8ClF2N

Molecular Weight

191.60 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-3,4-dimethylpyridine

InChI

InChI=1S/C8H8ClF2N/c1-4-5(2)7(8(10)11)12-3-6(4)9/h3,8H,1-2H3

InChI Key

PWNFLCZGGJJBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)C(F)F)C

Origin of Product

United States

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